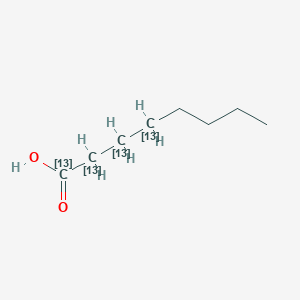

(1,2,3,4-13C4)octanoic acid

Übersicht

Beschreibung

(1,2,3,4-13C4)octanoic acid, also known as 13C Labeled octanoic acid or Caprylic acid-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a derivative of octanoic acid, where four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-13C4)octanoic acid involves the incorporation of carbon-13 isotopes into the octanoic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve standard organic synthesis techniques, such as esterification and hydrolysis, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound is carried out by specialized chemical manufacturers. The process involves the large-scale synthesis of the compound using labeled carbon sources. The production is carefully monitored to ensure high isotopic purity and chemical purity, often exceeding 99% .

Analyse Chemischer Reaktionen

Types of Reactions

(1,2,3,4-13C4)octanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Replacement of functional groups with other atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of octanoic acid .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Overview:

(1,2,3,4-13C4)octanoic acid is frequently used in metabolic research to trace carbon pathways in biological systems. The stable isotope labeling allows researchers to monitor metabolic processes and understand the fate of fatty acids in organisms.

Case Study:

In a study examining the biosynthesis of matlystatins in Aureobasidium atramentaria, researchers fed cultures with this compound. The results demonstrated significant incorporation of the labeled carbon into the produced metabolites, allowing for insights into the biosynthetic pathways involved in matlystatin production .

Data Table: Carbon Incorporation in Matlystatins

| Metabolite | Carbon Source | Yield (mg/L) | Isotopic Mass Peaks |

|---|---|---|---|

| Deshydroxymatlystatin A | This compound | 18.3 | m/z 591.5 [M + 5 + H]+ |

Environmental Monitoring

Overview:

The compound is also utilized in environmental studies to track the distribution and degradation of fatty acids and their derivatives in ecosystems. Its isotopic signature helps differentiate between natural and anthropogenic sources.

Case Study:

Research involving perfluoroalkyl substances (PFAS), including this compound as a tracer, has been conducted to assess contamination levels in marine environments. The isotopic analysis provided insights into the degradation pathways and persistence of these compounds in seawater .

Data Table: PFAS Concentration Levels

| Sample Location | PFAS Concentration (ng/L) | Isotope Traced |

|---|---|---|

| Coastal Waters | 45.0 | This compound |

| Urban Runoff | 78.5 | This compound |

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as an internal standard for quantitative analysis of fatty acids and related compounds. Its unique mass allows for precise quantification in complex mixtures.

Case Study:

A study focused on optimizing extraction methods for PFASs from water samples utilized this compound as an internal standard. The results indicated improved recovery rates and analytical precision when using this labeled compound compared to traditional methods .

Data Table: Method Performance Metrics

| Method | Recovery Rate (%) | Precision (RSD %) |

|---|---|---|

| Standard Method | 71.0 - 115.0 | <15 |

| Method with this compound | 80.5 - 114.0 | <8 |

Wirkmechanismus

The mechanism of action of (1,2,3,4-13C4)octanoic acid involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow for the tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This is particularly useful in studying the metabolism of fatty acids and related compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Octanoic acid-1-13C

- Octanoic acid-1,2-13C2

- Octanoic acid-7,8-13C2

- Sodium octanoate-1,2,3,4-13C4

- Lauric acid-1,2,3,4-13C4

- Palmitic acid-1,2,3,4-13C4 .

Uniqueness

(1,2,3,4-13C4)octanoic acid is unique due to the specific labeling of four carbon atoms with carbon-13. This high level of isotopic enrichment provides more detailed and accurate tracing capabilities compared to compounds with fewer labeled carbon atoms. Its applications in metabolic studies and analytical chemistry are enhanced by this unique labeling pattern .

Biologische Aktivität

(1,2,3,4-13C4)octanoic acid, also known as 13C-labeled octanoic acid , is a stable isotope-labeled compound derived from octanoic acid where four carbon atoms are replaced with carbon-13 isotopes. This compound is primarily utilized in scientific research for tracing and analytical purposes in various biological and chemical studies.

- IUPAC Name : this compound

- Molecular Formula : C8H16O2

- CAS Number : 159118-65-7

The biological activity of this compound is largely determined by its role as a tracer in metabolic studies. Its unique isotopic labeling allows researchers to track the metabolic pathways of fatty acids and their derivatives within biological systems.

Fatty Acid Metabolism

Research indicates that this compound plays a significant role in studying fatty acid metabolism. It has been employed to trace the metabolic pathways of octanoic acid in various organisms. For instance:

- In studies involving Saccharomyces cerevisiae, the compound was used to analyze its impact on yeast metabolism during fermentation processes. The yeast exhibited a differential transcriptomic response when exposed to octanoic acid produced internally compared to externally supplied octanoic acid .

Case Studies

-

Transcriptomic Response in Yeast :

- A study highlighted the RNA sequencing (RNA-Seq) data collected from S. cerevisiae during fermentation. The results showed that exposure to octanoic acid led to the regulation of 75 genes associated with oxidative stress and membrane integrity .

- Increased production of other fatty acids (C6-C18) was noted alongside decreased growth rates in yeast strains producing octanoic acid.

-

Metabolic Tracing :

- This compound has been utilized in pharmacokinetic studies to trace drug metabolism pathways. Its isotopic labeling enhances the accuracy of tracking metabolic changes and interactions within biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Isotopic Labeling | Unique Features |

|---|---|---|

| Octanoic acid-1-13C | 1 Carbon labeled | Commonly used in metabolic studies |

| Octanoic acid-1,2-13C2 | 2 Carbons labeled | Used for more detailed tracing |

| Sodium octanoate-1,2,3,4-13C4 | 4 Carbons labeled | Enhances solubility and bioavailability |

| Lauric acid-1,2,3,4-13C4 | 4 Carbons labeled | Used in lipid metabolism studies |

The unique feature of this compound is its four carbon atoms labeled with carbon-13, which provides enhanced tracing capabilities compared to compounds with fewer labeled carbons.

Applications in Research

This compound finds applications across various fields:

- Biochemistry : Used as a tracer in metabolic studies.

- Pharmacology : Assists in understanding drug metabolism and pharmacokinetics.

- Environmental Science : Employed in analyzing fatty acids in environmental samples.

Eigenschaften

IUPAC Name |

(1,2,3,4-13C4)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-WKHKRNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584060 | |

| Record name | (1,2,3,4-~13~C_4_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159118-65-7 | |

| Record name | (1,2,3,4-~13~C_4_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159118-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.